molecular formula C14H16N4OS B2506920 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime CAS No. 477886-90-1

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime

Cat. No. B2506920
CAS RN: 477886-90-1
M. Wt: 288.37
InChI Key: ZNPRVYBMAZDKEJ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime” is a complex organic molecule that contains a phenylpiperazine moiety and a thiazole ring, which are common structures in many biologically active compounds . Phenylpiperazine compounds are a large class of chemicals, some of which have the ability to cross the blood-brain barrier due to their small size and lipophilic nature . Thiazole is a heterocyclic compound that also appears in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely includes a phenylpiperazine attached to a thiazole ring via a two-carbon chain. The exact structure would need to be confirmed by techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, it might be susceptible to hydrolysis, oxidation, photodegradation, isomerization, elimination, dehydration, and interaction with other substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antimicrobial Activity

Oxime ethers have been found to exhibit antimicrobial activity . This makes them potentially useful in the development of new antibiotics and other antimicrobial agents.

Antifungal Activity

Some oxime ethers, such as oxiconazole, are used as antifungal drugs . They could be used in the treatment of various fungal infections.

Antidepressant Activity

Certain oxime ethers have been found to have antidepressant activity . This suggests potential applications in the treatment of depression and other mood disorders.

Anticancer Activity

Oxime ethers have been reported to have anticancer properties . They could be used in the development of new cancer treatments.

Herbicidal Activity

Oxime ethers have been described to have herbicidal activities . This suggests they could be used in the development of new herbicides.

Anti-Inflammatory Activity

Some oxime ethers have been found to have anti-inflammatory potential . This suggests they could be used in the treatment of conditions characterized by inflammation, such as arthritis .

Kinase Inhibition

Many oxime ethers are kinase inhibitors and have been shown to inhibit over 40 different kinases . This suggests potential applications in various areas of medicine, as kinases play key roles in many biological processes.

Generation of Nitric Oxide

Oximes can generate nitric oxide . This could have various applications, as nitric oxide plays a key role in many physiological and pathological processes.

Safety and Hazards

The safety and hazards associated with this compound are not known without specific toxicology studies. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the biological activity of many phenylpiperazine and thiazole compounds, “2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime” could be of interest in the development of new pharmaceuticals . Further studies would be needed to explore its potential uses.

properties

IUPAC Name

(NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-16-11-13-10-15-14(20-13)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11,19H,6-9H2/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPRVYBMAZDKEJ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328174
Record name (NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666341
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime

CAS RN

477886-90-1
Record name (NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.